![molecular formula C18H22O4 B14331255 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene CAS No. 108853-15-2](/img/structure/B14331255.png)
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of methoxybenzenes This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a 2-(3-methoxyphenyl)ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-trimethoxybenzene and 3-methoxyphenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 1,2,3-trimethoxybenzene and 3-methoxyphenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques, such as distillation and crystallization, is common.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibits enzymes involved in key metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Scavenging: Acts as an antioxidant by scavenging reactive oxygen species, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trimethoxybenzene: A simpler analog with three methoxy groups on the benzene ring.
1,2,3-Trimethoxy-5-methylbenzene: Contains a methyl group instead of the 2-(3-methoxyphenyl)ethyl substituent.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Features a propenyl group in place of the 2-(3-methoxyphenyl)ethyl substituent.
Uniqueness
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene is unique due to the presence of the 2-(3-methoxyphenyl)ethyl substituent, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
108853-15-2 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-5-6-13(10-15)8-9-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-7,10-12H,8-9H2,1-4H3 |
Clave InChI |
NUHKDACBBFNRPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


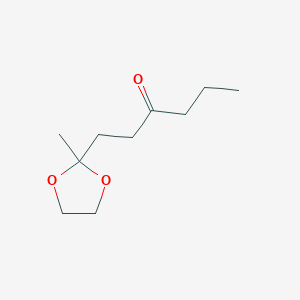


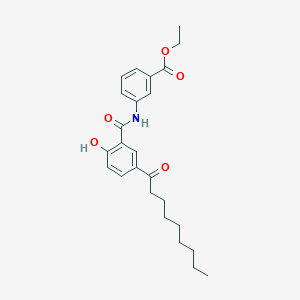
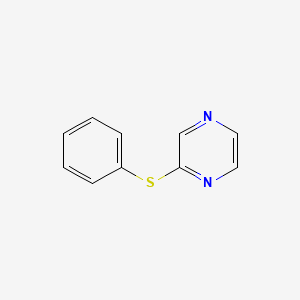
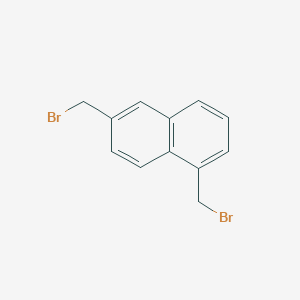

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
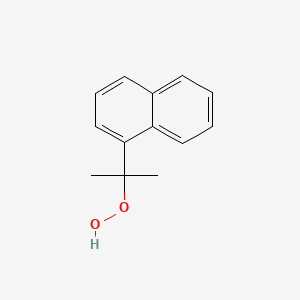
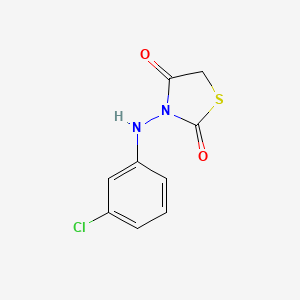
![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)


